Cell-Free DAAO Inhibition Potency: DAAO inhibitor-1 IC50 Compared to Benzoate Binding Affinity
In cell-free biochemical assays, DAAO inhibitor-1 demonstrates potent inhibition of D-amino acid oxidase (DAAO) with an IC50 value of 0.12 μM (120 nM) . Cross-study comparison reveals that this potency is approximately 17- to 33-fold greater than the binding affinity of benzoate (Kd ≈ 2-4 μM), a classic competitive inhibitor that serves as a baseline comparator for DAAO active-site binding [1]. DAAO inhibitor-1 falls within the intermediate potency range among DAAO inhibitors, with pyrrole-based inhibitors achieving higher affinity (Kd ≈ 100-200 nM) and more advanced lid-open inhibitors attaining low nanomolar activity in optimized analogs [1][2]. Importantly, the IC50 measurement for DAAO inhibitor-1 was conducted using a cell-free system with purified human DAAO protein and D-kynurenine as substrate, with fluorescence readout at 340/396 nm in Tris-HCl buffer (20 mM, pH 7.4) containing 100 mM NaCl . This assay context supports use of the compound for in vitro enzymatic studies and primary screening applications where cell permeability is not required.
| Evidence Dimension | Inhibitory potency (human DAAO, cell-free) |
|---|---|
| Target Compound Data | IC50 = 0.12 μM (120 nM) |
| Comparator Or Baseline | Benzoate: Kd ≈ 2-4 μM (2000-4000 nM) |
| Quantified Difference | ~17- to 33-fold greater potency than benzoate |
| Conditions | Cell-free enzymatic assay; purified human DAAO; D-kynurenine substrate; Tris-HCl buffer (20 mM, pH 7.4) with 100 mM NaCl; fluorescence detection at 340/396 nm |
Why This Matters
This potency differential establishes DAAO inhibitor-1 as a validated, moderate-affinity tool compound suitable for in vitro DAAO inhibition studies, with sufficient activity to modulate D-serine metabolism in cell-free systems while avoiding the confounds associated with cell permeability or off-target effects.
- [1] Terry-Lorenzo RT, Chun LE, Brown SP, et al. Structural, kinetic, and pharmacodynamic mechanisms of D-amino acid oxidase inhibition by small molecules. J Med Chem. 2013;56(9):3693-3705. View Source
- [2] Szilagyi B, et al. Synthesis and Biochemical Evaluation of Lid-Open D-Amino Acid Oxidase Inhibitors. Molecules. 2019;24(2):290. View Source
